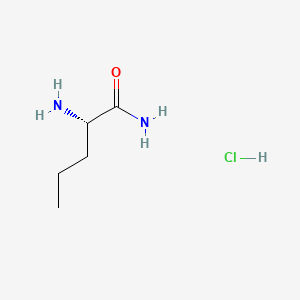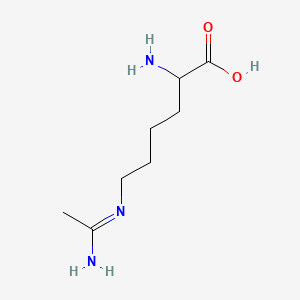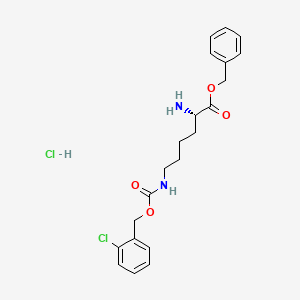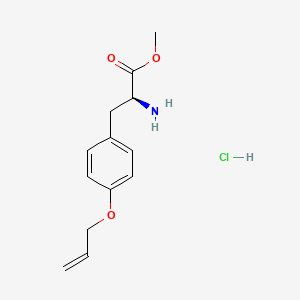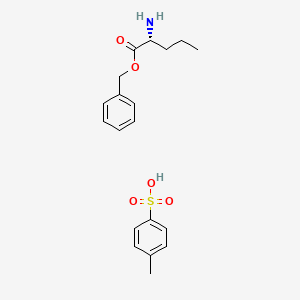
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is a chemical compound with the molecular formula C19H25NO5S and a molecular weight of 379.47 g/mol . It is typically found as a colorless or pale yellow solid and is soluble in certain organic solvents such as ethanol and ether, but not in water . This compound is often used as a reagent in organic synthesis and for studying enzyme activity and substrate interactions .
Mechanism of Action
Target of Action
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt is primarily used in the study of enzyme activity and the interaction between enzymes and their substrates
Mode of Action
It is known to be used in organic synthesis reactions , suggesting that it may interact with its targets to facilitate or inhibit certain chemical reactions.
Biochemical Pathways
Given its use in studying enzyme activity , it may influence pathways involving the enzymes it targets.
Result of Action
Given its use in studying enzyme activity , it may influence the function of targeted enzymes and their associated cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in some organic solvents (such as ethanol and ether), but insoluble in water . This solubility profile could influence its distribution and availability in different environments.
Biochemical Analysis
Biochemical Properties
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One of the primary interactions of this compound is with enzymes involved in the synthesis of peptides and proteins. The compound acts as a substrate for these enzymes, allowing the formation of peptide bonds and the creation of larger protein structures . Additionally, it may interact with other biomolecules, such as nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the activity of kinases and phosphatases, which are crucial for cell signaling pathways. By altering the phosphorylation status of key proteins, it can impact cellular responses to external stimuli . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze reactions . Additionally, the compound can interact with DNA and RNA, influencing the transcription and translation processes that govern gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity, oxidative stress, and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as esterases and amidases, leading to the formation of intermediate metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic profile of the cell . Additionally, this compound can affect the levels of key metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments . The compound’s distribution can be influenced by factors such as its solubility, molecular size, and affinity for transporters . Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may contain localization signals that direct it to the nucleus, where it can interact with DNA and regulatory proteins . Alternatively, it may be targeted to the cytoplasm or other organelles, where it participates in metabolic and signaling pathways .
Preparation Methods
The synthesis of D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt involves a two-step process :
Formation of D-2-Aminovaleric acid-benzyl ester: D-2-Aminovaleric acid reacts with benzyl alcohol under suitable conditions to form D-2-Aminovaleric acid-benzyl ester.
Formation of the 4-toluenesulfonate salt: The resulting ester is then reacted with 4-toluenesulfonic acid to yield this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The ester bond can be hydrolyzed to yield D-2-Aminovaleric acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in studies involving enzyme activity and substrate interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on biological systems.
Industry: The compound is used in the production of other chemicals and materials.
Comparison with Similar Compounds
D-2-Aminovaleric acid-benzyl ester 4-toluenesulfonate salt can be compared with other similar compounds such as:
D-2-Aminovaleric acid-benzyl ester: This compound lacks the 4-toluenesulfonate group and has different solubility and reactivity properties.
D-2-Aminovaleric acid: The parent compound without the ester and 4-toluenesulfonate groups, which has different chemical and physical properties.
Benzyl ester derivatives: Other benzyl ester derivatives with varying functional groups that influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
benzyl (2R)-2-aminopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,11H,2,6,9,13H2,1H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDJJVOIOXJFJ-RFVHGSKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




